D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester
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Overview
Description
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester: is a synthetic compound with the molecular formula C21H29N3O5 and a molecular weight of 403.47 g/mol . This compound is a derivative of D-Tryptophan, an essential amino acid, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:
Protection of the Amino Group: The amino group of D-Tryptophan is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected D-Tryptophan is then coupled with 2-Methylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves the esterification of the carboxyl group using methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the Boc-protected amino group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of peptide synthesis and modification .
Biology:
- Utilized in the investigation of protein-ligand interactions.
- Serves as a model compound in the study of amino acid metabolism .
Medicine:
- Explored for its potential therapeutic applications in drug development.
- Investigated for its role in modulating biological pathways .
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester
Comparison:
- D-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: Similar in structure but lacks the 2-Methylalanyl group, which may affect its reactivity and biological activity .
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a glycine moiety instead of tryptophan, leading to different chemical properties and applications .
- D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-methyl-, methyl ester: Similar in structure but with a different substitution pattern, influencing its chemical behavior and potential uses .
Conclusion
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Biological Activity
D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester (CAS Number: 185056-99-9) is a modified amino acid with potential biological activities. This compound is of interest for its structural properties and possible applications in pharmacology and biochemistry. Below, we explore its biological activity, structure-activity relationships, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C21H29N3O5 |
Molecular Weight | 403.5 g/mol |
CAS Number | 185056-99-9 |
Biological Activity Overview
D-Tryptophan derivatives are known to influence various biological processes, primarily through their role as precursors to neurotransmitters like serotonin. The specific derivative in focus exhibits unique interactions due to its structural modifications.
- Serotonin Synthesis : D-Tryptophan is a precursor to serotonin (5-HT). Modifications to the tryptophan structure can affect the efficiency of serotonin synthesis by influencing the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production .
- Neurotransmitter Regulation : By altering serotonin levels, this compound may impact mood regulation, anxiety levels, and overall cognitive function. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit antidepressant-like effects .
- Antiviral Properties : Preliminary studies suggest that tryptophan derivatives may have antiviral activity against certain viruses by interfering with viral entry mechanisms or replication processes .
Study 1: Serotonin Modulation
A study investigated the effects of various D-Tryptophan derivatives on serotonin levels in animal models. The results indicated that specific modifications can enhance or inhibit serotonin synthesis significantly. For instance, the methyl ester form was shown to increase serotonin levels in the orbitofrontal cortex of rats, thereby influencing behavioral outcomes related to anxiety and learning .
Study 2: Antiviral Activity
Another research focused on the antiviral potential of tryptophan derivatives against enteroviruses. The study demonstrated that certain structural modifications could lead to enhanced efficacy against viruses such as EV71 (Enterovirus 71). The presence of additional aromatic rings was found to be crucial for antiviral activity, suggesting a structure-activity relationship where increased complexity correlates with improved biological effects .
Structure-Activity Relationship (SAR)
The biological activity of D-Tryptophan derivatives is heavily influenced by their chemical structure. Key factors include:
- Substituents on the Indole Ring : Variations at positions C2 and C7 of the indole ring can significantly alter activity against viruses and neurotransmitter synthesis.
- Methyl Ester Group : The presence of a methyl ester may enhance lipid solubility, potentially improving bioavailability and cellular uptake.
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1 |
InChI Key |
MTSYKEMMYDLAKS-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
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